Lipophilicity Advantage: XLogP3 = 3.1 for Target vs. 1.29–2.3 for Closest Comparators
The target compound exhibits an XLogP3 of 3.1, substantially higher than the four closest imidazo[1,2-a]pyridine-3-carbaldehyde analogs that lack the 2-isopropyl substituent [1]. This lipophilicity differential—ranging from +0.8 logP units versus 2,8-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde (XLogP3 = 2.3) to +1.8 logP units versus the unsubstituted parent imidazo[1,2-a]pyridine-3-carbaldehyde (logP = 1.29)—is quantitatively meaningful for membrane permeation and blood-brain barrier penetration predictions .
| Evidence Dimension | Computed partition coefficient (XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde XLogP3 = 2.3; 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde XLogP3 ≈ 2.0; 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde logP = 1.36; Imidazo[1,2-a]pyridine-3-carbaldehyde logP = 1.29 |
| Quantified Difference | Δ logP = +0.8 to +1.8 vs. comparators; calculated ~2.4-fold increase in predicted membrane partitioning per logP unit |
| Conditions | Values computed by XLogP3 algorithm (PubChem 2021 release) and sourced from vendor/chemical database entries (Hit2Lead, Chembase, CymitQuimica, Alfa Chemistry) |
Why This Matters
Higher lipophilicity drives differential membrane partitioning, tissue distribution, and CNS penetration potential, making the target compound uniquely suitable for lead series requiring elevated logP while retaining the imidazo[1,2-a]pyridine core.
- [1] PubChem CID 83832026, Computed Properties: XLogP3-AA = 3.1. https://pubchem.ncbi.nlm.nih.gov/compound/83832026 View Source
